
trans-2-(Fluoromethyl)cyclobutanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-(Fluoromethyl)cyclobutanecarboxylic acid: is an organic compound characterized by a cyclobutane ring substituted with a fluoromethyl group and a carboxylic acid group in a trans configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(Fluoromethyl)cyclobutanecarboxylic acid typically involves the following steps:
Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring. This can be achieved through or other ring-closing methods.
Fluoromethyl Substitution:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
trans-2-(Fluoromethyl)cyclobutanecarboxylic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: Alcohols
Substitution: Various substituted cyclobutane derivatives
Applications De Recherche Scientifique
trans-2-(Fluoromethyl)cyclobutanecarboxylic acid: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which trans-2-(Fluoromethyl)cyclobutanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These molecular interactions can modulate various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
trans-2-(Fluoromethyl)cyclobutanecarboxylic acid: can be compared with other similar compounds such as:
- trans-2-(Chloromethyl)cyclobutanecarboxylic acid
- trans-2-(Bromomethyl)cyclobutanecarboxylic acid
- trans-2-(Hydroxymethyl)cyclobutanecarboxylic acid
Uniqueness
The presence of the fluoromethyl group in This compound imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. These features distinguish it from its analogs with different substituents.
Conclusion
This compound: is a compound of significant interest due to its unique structural features and diverse applications in scientific research. Its synthesis, chemical reactivity, and potential for various applications make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C6H9FO2 |
|---|---|
Poids moléculaire |
132.13 g/mol |
Nom IUPAC |
(1S,2S)-2-(fluoromethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H9FO2/c7-3-4-1-2-5(4)6(8)9/h4-5H,1-3H2,(H,8,9)/t4-,5+/m1/s1 |
Clé InChI |
JSBNCJNDZUIZTP-UHNVWZDZSA-N |
SMILES isomérique |
C1C[C@@H]([C@H]1CF)C(=O)O |
SMILES canonique |
C1CC(C1CF)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[4-[Bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]benzoic acid;hydrochloride](/img/structure/B14003099.png)
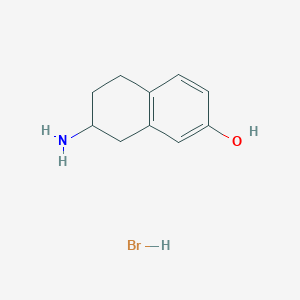
![4-[[2-(Dimethylamino)phenyl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B14003114.png)
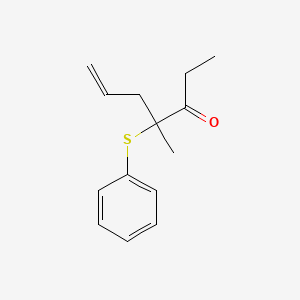
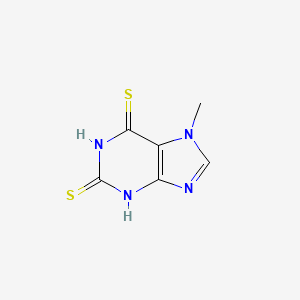

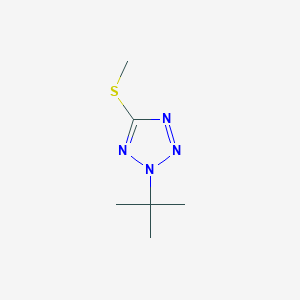
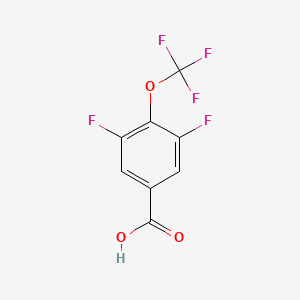

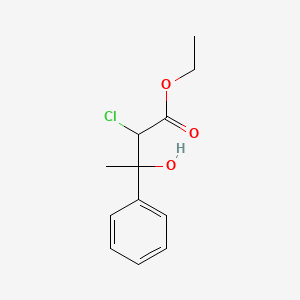
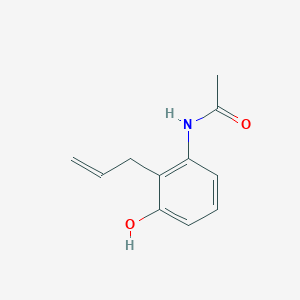
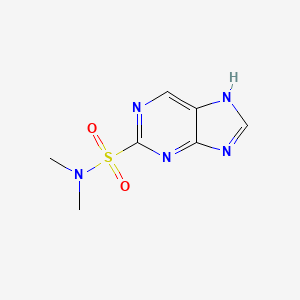
![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-piperidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14003162.png)
